molecular formula C20H25N5O2S B2680429 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide CAS No. 1206994-35-5

2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide

Cat. No.: B2680429
CAS No.: 1206994-35-5
M. Wt: 399.51
InChI Key: AWBZWFFZRKADHW-UHFFFAOYSA-N
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Description

2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a triazole ring, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the intermediate 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole. This intermediate is then reacted with 4-methylthiazole-5-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the triazole ring can lead to a dihydrotriazole derivative.

Scientific Research Applications

2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole: Shares the triazole and methoxyphenyl moieties but lacks the thiazole ring.

    4-methylthiazole-5-carboxylic acid: Contains the thiazole ring but lacks the triazole and methoxyphenyl groups.

Uniqueness

The uniqueness of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide lies in its combined structure of triazole, thiazole, and methoxyphenyl groups, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide is a complex organic molecule that combines triazole and thiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

Property Details
IUPAC Name 2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide
Molecular Formula C21H27N5O3S
Molecular Weight 421.54 g/mol
CAS Number 1207050-03-0

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The triazole and thiazole rings are known to exhibit significant pharmacological properties.

Anticancer Activity

Research indicates that compounds containing triazole and thiazole structures often demonstrate anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways. Studies have shown that similar compounds can increase p53 expression and activate caspase pathways leading to programmed cell death .
  • Case Studies : In vitro studies have demonstrated that derivatives of triazoles exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), leukemia (CEM-13), and melanoma (MEL-8) cells. These studies suggest that the compound may possess similar efficacy .

Antimicrobial Properties

The presence of the thiazole moiety often correlates with antimicrobial activity. Compounds similar to this one have shown effectiveness against a range of pathogens:

  • Antifungal Activity : Triazoles are widely recognized for their antifungal properties. They inhibit ergosterol synthesis in fungal cell membranes, thereby exerting fungicidal effects .
  • Bacterial Inhibition : Some studies have reported that triazole derivatives can inhibit bacterial growth by targeting bacterial enzymes essential for survival .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The triazole ring can bind to enzymes such as cytochrome P450s, which are crucial in various metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammation and immune responses, potentially modulating cytokine release .
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA or inhibit DNA synthesis, leading to cytotoxic effects in rapidly dividing cells .

Summary of Biological Activities

Activity Type Observed Effects References
AnticancerInduction of apoptosis in MCF-7 and other cancer cells
AntifungalInhibition of ergosterol synthesis
AntibacterialInhibition of bacterial enzyme activity

Case Study Example

A notable study investigated the cytotoxic effects of similar triazole compounds on human leukemia cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potency compared to established chemotherapeutics like doxorubicin.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-5-6-7-12-21-19(26)18-13(2)22-20(28-18)17-14(3)25(24-23-17)15-8-10-16(27-4)11-9-15/h8-11H,5-7,12H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBZWFFZRKADHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=C(N=C(S1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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